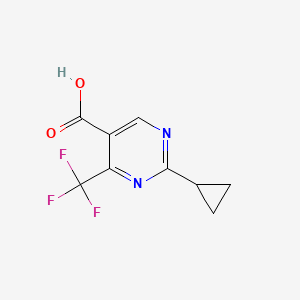

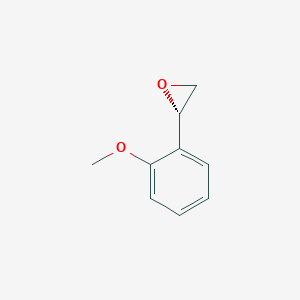

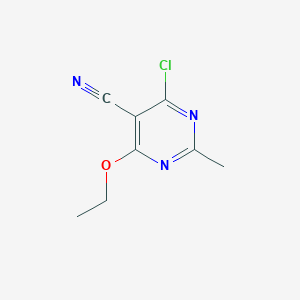

![molecular formula C15H25N B3162069 N-[4-(叔丁基)苄基]-1-丁胺 CAS No. 875305-74-1](/img/structure/B3162069.png)

N-[4-(叔丁基)苄基]-1-丁胺

描述

“N-[4-(Tert-butyl)benzyl]-1-butanamine” is a chemical compound used as a protected amine . It aids in the oxidation to the corresponding hydroxylamine and nitrone .

Molecular Structure Analysis

The molecular structure of “N-[4-(Tert-butyl)benzyl]-1-butanamine” can be represented by the formula C15H25N . More detailed information about its structure can be obtained from NMR spectroscopy .Chemical Reactions Analysis

“N-[4-(Tert-butyl)benzyl]-1-butanamine” can undergo various chemical reactions. For instance, it has been used in the preparation of N-Me-aminopyrimidinone derivatives . Increasing the reaction temperature enhances the yield of the product .科学研究应用

合成酚类抗氧化剂

合成酚类抗氧化剂 (SPA) 与 N-[4-(叔丁基)苄基]-1-丁胺具有相似的结构,在各行各业中广泛用于防止氧化损伤并延长产品保质期。它们已在众多环境基质和人体组织中被检测到,表明了广泛的暴露。SPA 的毒性研究表明潜在的肝毒性和内分泌干扰作用。未来的研究方向包括研究毒性和环境影响降低的新型 SPA (Runzeng Liu & S. Mabury, 2020)。

甘油醚化

在甘油醚的合成中,与 N-[4-(叔丁基)苄基]-1-丁胺在结构上相关的化合物,如叔丁醇 (TBA),发挥着至关重要的作用。甘油与 TBA 和其他醇的醚化反应产生各种甘油醚产物。此过程是生产生物燃料和其他工业化学品的基础,展示了类似化合物在催化过程和可再生能源中的应用 (Prakas Palanychamy et al., 2022)。

对羟基苯甲酸酯的环境行为

对羟基苯甲酸酯的研究,其在结构和功能上与 N-[4-(叔丁基)苄基]-1-丁胺等酚类化合物相关,提供了对环境发生、归宿和行为的见解。尽管在废水处理中能有效去除,但对羟基苯甲酸酯在各种环境环境中仍以低水平存在,突出了对持续暴露和潜在健康影响的担忧。对类似化合物环境行为的研究可以指导更安全化学品的发展并为监管政策提供信息 (Camille Haman et al., 2015)。

催化非酶动力学拆分

包括与 N-[4-(叔丁基)苄基]-1-丁胺在结构上相关的化合物的外消旋体的催化非酶动力学拆分突出了手性催化剂在生产对映体纯化合物中的重要性。此应用在药物合成中至关重要,其中药物分子的手性会显著影响其功效和安全性。此领域的研究持续发展,重点是开发更有效的催化系统 (H. Pellissier, 2011)。

环境污染物的分解

在冷等离子体反应器中添加氢分解甲基叔丁基醚 (MTBE) 的研究提供了对环境修复技术见解。如果发现 N-[4-(叔丁基)苄基]-1-丁胺等化合物是环境污染物,可以应用类似的方法。这项研究强调了开发新方法来解决污染并降低潜在健康风险的重要性 (L. Hsieh et al., 2011)。

安全和危害

未来方向

The future directions for “N-[4-(Tert-butyl)benzyl]-1-butanamine” could involve further studies on its synthesis, chemical reactions, and potential applications. For instance, it could be used as a ligand for synthesizing metal clusters . Further studies on its mechanism of action could also reveal new therapeutic applications .

作用机制

Target of Action

N-[4-(Tert-butyl)benzyl]-1-butanamine is a biochemical used in proteomics research . .

Mode of Action

Related compounds have been shown to inhibit the growth of hela cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started .

Biochemical Pathways

Related compounds have been shown to inhibit urease, indicating potential effects on the urea cycle .

Result of Action

Related compounds have been shown to inhibit the growth of hela cells .

属性

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-5-6-11-16-12-13-7-9-14(10-8-13)15(2,3)4/h7-10,16H,5-6,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTYEWGTFDFIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

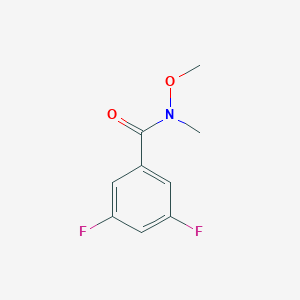

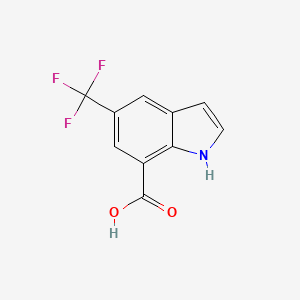

![(11bS)-2,6-Di([1,1'-biphenyl]-4-yl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3162026.png)

![L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester](/img/structure/B3162076.png)